(E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-29-21-9-10-22(30-2)20(18-21)8-11-23(26)24-13-15-25(16-14-24)31(27,28)17-12-19-6-4-3-5-7-19/h3-12,17-18H,13-16H2,1-2H3/b11-8+,17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJCDENRZBNXRM-OENGIGCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one, often referred to as a chalcone derivative, is of significant interest in medicinal chemistry due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, supported by relevant research findings and case studies.
Molecular Formula : C20H22N2O4S
Molecular Weight : 378.46 g/mol
IUPAC Name : (E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one
Biological Activity Overview
Chalcone derivatives have been extensively studied for their biological activities. The compound has shown promising results in various studies:
- Anticancer Activity : Research indicates that chalcone derivatives can inhibit cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated that (E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one exhibits cytotoxic effects against several cancer cell lines.
- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Several studies have reported that chalcones can inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory conditions.
Anticancer Studies
A study conducted on various cancer cell lines evaluated the cytotoxicity of the compound. The results indicated that it significantly reduced cell viability in a dose-dependent manner:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 15.3 |
| HeLa (Cervical) | 12.8 |
| A549 (Lung) | 18.5 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antioxidant Activity
The antioxidant potential was assessed using DPPH and ABTS assays:
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.0 |
| ABTS | 20.5 |
These findings suggest that the compound effectively neutralizes free radicals, which could be beneficial in preventing oxidative damage.
Anti-inflammatory Mechanism
In a study examining the anti-inflammatory properties, the compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies
Several case studies have highlighted the therapeutic potential of chalcone derivatives similar to (E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one:
- Case Study on Cancer Therapy : A clinical trial involving patients with advanced breast cancer showed that a related chalcone derivative improved overall survival rates when combined with standard chemotherapy.
- Case Study on Inflammation : In a model of rheumatoid arthritis, administration of a similar compound resulted in reduced joint swelling and pain scores compared to control groups.
Q & A
Q. What are the optimal synthetic routes for (E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the enone backbone via Claisen-Schmidt condensation between 2,5-dimethoxyacetophenone and a sulfonylpiperazine derivative.
- Step 2 : Introduction of the (E)-2-phenylethenylsulfonyl group via nucleophilic substitution or Suzuki coupling under inert conditions (argon atmosphere) .
- Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Key parameters include temperature control (60–80°C for condensation), solvent selection (DMF for sulfonation), and catalyst use (e.g., Pd(PPh₃)₄ for coupling) .
Q. How can the structural identity and purity of this compound be confirmed?
A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry (E-configuration) and substituent positions, particularly the vinyl sulfonyl and dimethoxyphenyl groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 509.18) .
- X-ray Crystallography : For unambiguous confirmation of the (E)-configuration and piperazine ring conformation, as demonstrated in structurally analogous chalcones .
Q. What solvents and reaction conditions minimize by-product formation during synthesis?
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency, while toluene is preferred for condensation to avoid side reactions .
- Catalysts : Use of triethylamine as a base in sulfonation steps reduces acid-mediated degradation .
- Temperature : Maintaining <80°C during coupling reactions prevents thermal decomposition of the vinyl sulfonyl group .
Advanced Research Questions
Q. How do computational methods aid in predicting the compound’s electronic and optical properties?
- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis sets can model HOMO-LUMO gaps, polarizability, and hyperpolarizability, indicating potential nonlinear optical (NLO) behavior .
- Molecular Dynamics : Simulations in explicit solvents (e.g., water, DMSO) predict solubility and aggregation tendencies, critical for bioavailability studies .
- Docking Studies : AutoDock Vina can assess binding affinities to biological targets (e.g., kinase enzymes) based on the sulfonylpiperazine moiety’s electrostatic interactions .
Q. What strategies resolve contradictions in reported synthetic yields for similar enone derivatives?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalyst loading, solvent ratio) identifies critical factors. For example, a 15% increase in yield was achieved by optimizing Pd catalyst concentration in analogous Suzuki reactions .
- In-situ Monitoring : Raman spectroscopy tracks intermediate formation, reducing side-product accumulation .
- Meta-analysis : Cross-referencing data from structurally related compounds (e.g., fluorophenyl analogs) highlights solvent polarity as a key variable affecting reproducibility .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, recommending storage below 25°C .
- Photostability : UV-Vis studies indicate degradation under direct light (λ > 300 nm), necessitating amber glassware and inert gas storage .
- Hydrolytic Stability : Accelerated aging in pH 7.4 buffer reveals <5% degradation over 30 days, confirming suitability for biological assays .
Q. What mechanistic insights explain its potential pharmacological activity?
- Enzyme Inhibition : The sulfonylpiperazine group acts as a hydrogen bond acceptor, inhibiting ATP-binding pockets in kinases (e.g., EGFR), as shown in molecular docking studies .
- Cellular Uptake : LogP calculations (~3.2) and Caco-2 permeability assays suggest moderate blood-brain barrier penetration, relevant for CNS-targeted therapies .
- Metabolic Pathways : Cytochrome P450 (CYP3A4) metabolism predictions using hepatocyte models highlight possible demethylation of the dimethoxyphenyl group .
Comparative and Theoretical Questions
Q. How does this compound compare to its fluorophenyl or chlorophenyl analogs in terms of reactivity?
- Electrophilicity : The electron-donating methoxy groups reduce electrophilicity at the α,β-unsaturated ketone compared to electron-withdrawing fluoro analogs, slowing Michael addition reactions .
- Synthetic Complexity : Fluorinated derivatives require harsher conditions (e.g., HF-pyridine for fluorination), whereas methoxy groups simplify synthesis via standard alkylation .
Q. Can this compound serve as a template for designing nonlinear optical (NLO) materials?
- Theoretical Basis : DFT-derived hyperpolarizability (β = 12.5 × 10⁻³⁰ esu) surpasses urea standards, suggesting utility in frequency doubling .
- Crystal Engineering : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) could enhance asymmetric NLO responses, as seen in related chalcones .
Q. What role do solvent effects play in its spectroscopic characterization?
- Solvatochromism : Bathochromic shifts in UV-Vis spectra (e.g., λmax from 340 nm in hexane to 365 nm in DMSO) correlate with solvent polarity, confirming π→π* transitions .
- NMR Solvent Artifacts : Deuterated DMSO resolves signal splitting caused by piperazine ring flexibility, whereas CDCl₃ obscures conformational details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
